Thallous cation TL-201

Catalog No.
S11188785
CAS No.
M.F
Tl+
M. Wt
200.9708 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thallous cation TL-201

Product Name

Thallous cation TL-201

IUPAC Name

thallium-201(1+)

Molecular Formula

Tl+

Molecular Weight

200.9708 g/mol

InChI

InChI=1S/Tl/q+1/i1-3

InChI Key

ZLUSCZLCHQSJRU-OIOBTWANSA-N

Canonical SMILES

[Tl+]

Isomeric SMILES

[201Tl+]

Thallium cation tl-201 (1+) is a Radioactive Diagnostic Agent. The mechanism of action of thallium cation tl-201 (1+) is as a Radiopharmaceutical Activity.
See also: Thallous Chloride Tl-201 (active moiety of).

Thallous cation Tl-201, also known as thallium-201, is a radioactive isotope of thallium with the chemical formula Tl. It is primarily utilized in the medical field as a diagnostic radiopharmaceutical, particularly in myocardial perfusion imaging. Thallous chloride Tl-201 injection is administered intravenously and is indicated for assessing coronary artery disease by evaluating blood flow to the heart muscle during rest and stress conditions. The compound is supplied in an isotonic solution and contains no less than 98% thallium-201 at calibration time, with a physical half-life of approximately 72.91 hours, decaying via electron capture to mercury-201, which emits photons useful for imaging .

Typical of thallium compounds. It can form complexes with different ligands and can be involved in redox reactions due to its oxidation states. Thallium generally exhibits a +1 oxidation state in its compounds, including thallous chloride. The primary reaction of interest involves the decay of thallium-201:

81201Tl201ˆ80Hg+e+νe^{201}_{81}\text{Tl}\rightarrow \^{201}_{80}\text{Hg}+e^-+\nu_e

This electron capture process results in the formation of mercury-201 .

Thallous cation Tl-201 mimics potassium ions and is actively transported into cells via the sodium-potassium adenosine triphosphate-dependent pump. This property makes it particularly useful for imaging myocardial tissues, as areas of ischemia or infarction will show reduced uptake of the tracer compared to healthy tissues. The biological activity of thallous cation Tl-201 allows for differentiation between viable and non-viable myocardial tissues during diagnostic procedures .

Thallous chloride Tl-201 is synthesized through cyclotron production, where stable thallium targets are bombarded with protons to produce the radioactive isotope. The resulting thallium-201 is then chemically processed to create a sterile injectable solution. This process ensures high purity levels, with contaminants kept below specified limits . The formulation typically includes sodium chloride for isotonicity and benzyl alcohol as a preservative.

Thallous cation Tl-201 has several key applications:

  • Myocardial Perfusion Imaging: Used in planar scintigraphy and single-photon emission computed tomography (SPECT) to assess blood flow to the heart.
  • Diagnosis of Coronary Artery Disease: Helps identify areas of myocardial infarction and ischemia.
  • Parathyroid Imaging: Assists in localizing hyperactive parathyroid glands, particularly in patients with elevated serum calcium levels .

Studies have shown that thallous cation Tl-201 can interact with various medications and biological systems. Its uptake can be affected by drugs that influence potassium levels or those that alter cardiac function. Additionally, it is crucial for healthcare providers to consider potential interactions when administering this radiopharmaceutical, especially in patients taking diuretics or other medications affecting electrolyte balance .

Thallous cation Tl-201 has unique properties that distinguish it from other radionuclides used in medical imaging:

Compound NameChemical FormulaHalf-LifePrimary UseUnique Features
Thallous Cation Tl-201Tl+72.91 hoursMyocardial perfusion imagingMimics potassium uptake
Technetium-99mTc6 hoursWidely used in various imaging modalitiesVersatile; emits gamma radiation
Iodine-123I13.22 hoursThyroid imagingSelective uptake by thyroid tissue
Rubidium-82Rb75 secondsPositron emission tomography (PET)Rapid decay; useful for dynamic studies

Thallous cation Tl-201's ability to mimic potassium ions sets it apart from these other compounds, allowing for specific applications in cardiac imaging that are not achievable with other radionuclides .

Myocardial Perfusion Imaging Protocol Development

Dual-Isotope Single Photon Emission Computed Tomography Methodologies (Thallium-201/Technetium-99m Sequential Protocols)

Dual-isotope single photon emission computed tomography protocols utilizing thallium-201 and technetium-99m have emerged as sophisticated methodologies for myocardial perfusion assessment [8]. The sequential dual-isotope approach combines the superior stress imaging properties of thallium-201 with the optimal rest imaging characteristics of technetium-99m agents [8]. This protocol represents a significant advancement in nuclear cardiology imaging, offering enhanced diagnostic capabilities while maintaining practical efficiency [8].

The stress thallium-201/rest technetium-99m protocol demonstrates remarkable efficiency, with complete imaging accomplished in less than twenty minutes [8]. Research involving 374 consecutive patients undergoing exercise or pharmacologic stress protocols has shown that overall image quality was good to excellent in 96% of patients with the thallium-201/technetium-99m protocol, compared to 98% with conventional technetium-99m/technetium-99m protocols [8]. The difference in image quality between these protocols was not statistically significant, indicating comparable diagnostic performance [8].

A critical technical advantage of the dual-isotope methodology lies in the elimination of rest-to-stress shine-through artifacts [14]. The higher photon energy of technetium-99m used for stress scanning (140 kiloelectron volts) compared to the mercury x-rays emitted by thallium-201 (60-98 kiloelectron volts) prevents interference between sequential acquisitions [14]. This energy difference ensures optimal image quality for both phases of the examination [14].

Simultaneous acquisition dual-isotope protocols have been developed to further reduce imaging time and produce perfectly registered rest/stress images [9]. However, crosstalk from technetium-99m into thallium-201 images presents technical challenges that require sophisticated compensation methods [9]. Model-based compensation techniques have been developed to address this crosstalk, with validation studies demonstrating their effectiveness in maintaining image quality [9].

The following table summarizes comparative performance metrics for dual-isotope protocols:

Protocol TypeImage Quality (Good-Excellent)Normalcy RateEffective Dose
Thallium-201/Technetium-99m96%100%11.9 millisieverts
Technetium-99m/Technetium-99m98%92%11.2 millisieverts

Research has demonstrated that early rest imaging within two minutes after rest injection with the thallium-201/technetium-99m protocol does not result in reduced confidence in image interpretation [8]. Furthermore, early rest technetium-99m images of the dual-isotope protocol showed significantly less extracardiac activity compared to standard rest imaging (84% versus 61%) [8].

High-Speed Acquisition Systems for Reduced Radiation Burden

High-speed acquisition systems utilizing advanced detector technologies have revolutionized thallium-201 imaging protocols, enabling significant radiation dose reduction while maintaining diagnostic quality [11] [22] [23]. Cadmium-zinc-telluride gamma cameras represent a major technological advancement, offering enhanced sensitivity and improved count statistics compared to conventional Anger cameras [11] [22].

Recent investigations using cadmium-zinc-telluride cameras have determined optimal acquisition times for thallium-201 myocardial perfusion imaging [22]. Studies involving eleven patients receiving 74 megabecquerels of thallium-201 demonstrated that minimal scan times of four minutes for stress and six minutes for rest yield image quality and clinical agreement comparable to conventional systems requiring 13 and 16 minutes respectively [22]. Intra-class correlation coefficients of 0.82 for stress and 0.81 for rest protocols were achieved with these reduced acquisition times [22].

Advanced four-dimensional reconstruction methods have been developed specifically for gated acquisition protocols, enabling radiopharmaceutical dose reduction to one-quarter of conventional methods while improving quantitative parameter consistency [23]. These reconstruction algorithms, when combined with cadmium-zinc-telluride single photon emission computed tomography systems, achieve optimized radiation exposure for thallium-201 imaging [23].

Poisson resampling simulation studies have provided critical insights into dose optimization strategies for thallium-201 myocardial perfusion imaging [23]. Research examining images with varying count densities (33%, 50%, 67%, and 100% of original data) revealed that image quality remained adequate at 67% count levels, suggesting potential for dose reduction to 74 megabecquerels without significant image quality degradation [23].

The following table presents acquisition time optimization data for high-speed systems:

Acquisition TimeStress CorrelationRest CorrelationArea Under Curve
4 minutes0.82-90%
6 minutes-0.8180%
10 minutes0.880.8495%

Semiconductor gamma camera technology has enabled the implementation of simultaneous acquisition rest technetium-99m/stress thallium-201 dual-isotope protocols with effective doses maintained below 9 millisieverts per examination when 50 megabecquerels of thallium-201 is administered [11]. However, radiation exposure exceeds 9 millisieverts when 74 megabecquerels is used, necessitating careful dose optimization strategies [11].

Tumor Pathophysiology Investigation Through Cation Transport Mechanisms

Sodium/Potassium-Adenosine Triphosphatase-Mediated Cellular Uptake Kinetics

Thallium-201 cellular uptake is fundamentally governed by sodium/potassium-adenosine triphosphatase transport mechanisms, which regulate the influx of thallous cations into malignant cells [18] [19] [21]. The thallous cation functions as a potassium analog, possessing five times greater affinity for cellular uptake compared to potassium ions [19]. This enhanced affinity stems from similar ionic radii between thallium and potassium, enabling thallium participation in the sodium-potassium adenosine triphosphate pump mechanism prevalent in cellular membranes [7].

Research examining the relationship between thallium-201 uptake and sodium-potassium adenosine triphosphatase expression has revealed significant correlations between enzyme activity and tracer accumulation [18] [19]. Studies involving adenocarcinoma patients demonstrated that uptake ratios on delayed scans were significantly higher in sodium-potassium adenosine triphosphatase-positive groups compared to negative groups [18] [19]. This relationship provides insight into the molecular basis of thallium-201 tumor detection capabilities [18].

The transport mechanism involves active cellular uptake through facilitative diffusion and sodium/potassium adenosine triphosphatase-mediated processes [6]. Thallium-201 demonstrates a first-pass extraction fraction of approximately 85%, which exceeds that of technetium-99m-labeled myocardial perfusion tracers [6]. This superior extraction efficiency contributes to enhanced sensitivity for detecting perfusion abnormalities and cellular viability [6].

Kinetic analysis reveals that thallium-201 uptake reflects cellular membrane integrity and metabolic activity rather than simple blood flow distribution [19] [20]. The redistribution process begins within 10-15 minutes after injection, with tracer clearance occurring more rapidly from normal tissue compared to abnormal tissue [6]. This redistribution property enables viability assessment, as underperfused but viable tissue retains thallium while normal areas demonstrate washout [6] [20].

Molecular dynamics simulations of sodium/potassium-adenosine triphosphatase function demonstrate that external potassium ions traveling to binding sites sense only a small fraction of the electric field as they rapidly become occluded [21]. These findings suggest wide water-filled access channels connecting binding sites to extracellular solutions, facilitating rapid ion transport [21]. The mechanism of potassium gating differs substantially from sodium occlusion processes, providing insights into thallium transport kinetics [21].

Quantitative Tumor-to-Background Ratio as Prognostic Biomarker

Quantitative tumor-to-background ratios represent critical prognostic biomarkers in thallium-201 tumor imaging, providing objective measures of tracer accumulation that correlate with malignant potential and treatment outcomes [15] [12] [18]. The tumor-to-background contrast calculation utilizes average counts per pixel in tumor regions relative to background areas, generating standardized uptake metrics [12].

Clinical investigations involving prostate cancer patients have demonstrated significant diagnostic accuracy for tumor-to-background ratio measurements [15]. Studies examining 59 patients with suspected prostate malignancy revealed statistically significant differences between benign and malignant groups in terms of planar and single photon emission computed tomography tumor-to-background ratios [15]. These quantitative parameters provided superior diagnostic performance compared to visual assessment alone [15].

Research examining giant cell tumors versus atypically presenting osteosarcomas has established tumor-to-background contrast as a valuable differential diagnostic tool [12]. Early phase tumor-to-background contrast measurements showed significant differences between these tumor types, with mean values providing moderate specificity for differential diagnosis [12]. Washout rate calculations, derived from early and delayed phase tumor-to-background measurements, further enhance diagnostic capabilities [12].

The following table presents tumor-to-background ratio performance characteristics:

Tumor TypeEarly Phase ContrastDelayed Phase ContrastDiagnostic Accuracy
Prostate CancerSignificantly elevatedMaintained elevationSuperior to visual
Giant Cell TumorModerate elevationVariable retentionModerate specificity
OsteosarcomaHigh elevationSustained uptakeEnhanced with biomarkers

Longitudinal studies have established the prognostic value of quantitative tumor-to-background measurements in predicting treatment response and patient outcomes [12] [15]. The washout rate, calculated as the percentage change between early and delayed phase tumor-to-background contrast values, provides additional prognostic information [12]. However, tumor washout rates may not be detectable in bone and soft tissue applications due to high uptake kinetics of surrounding skeletal muscle [12].

Thallium-201 uptake ratios on delayed scans have been identified as noninvasive indicators of pathological differentiation grade in adenocarcinomas [18] [19]. Well-differentiated adenocarcinomas demonstrate significantly lower delayed scan uptake ratios compared to moderately and poorly differentiated tumors [18]. This relationship suggests that tumor-to-background measurements reflect cellular differentiation status and malignant potential [18] [19].

Auger/Coster-Kronig Electron Emission Profiles

Thallium-201 decays via electron capture to stable mercury-201, releasing one of the highest numbers of Auger and Coster-Kronig electrons among available Auger electron-emitting radionuclides [1] [2] [3]. The radionuclide emits an average of 36.9 to 37.3 Auger and Coster-Kronig electrons per decay [1] [2] [3] [4], with an average total energy of 15.3 kiloelectron volts per decay [3] [5]. This substantial electron emission represents one of the highest yields in its category of therapeutic radionuclides [1].

The electron emission spectrum of thallium-201 is complex and includes multiple energy ranges. According to detailed nuclear data, the Auger electron spectrum consists of several electron groups with varying energies [6] [7]. The primary Auger electron groups include KLL transitions with energies ranging from 53.178 to 58.277 kiloelectron volts, KLX transitions from 64.594 to 68.430 kiloelectron volts, and KXY transitions spanning 75.98 to 83.09 kiloelectron volts [8]. Additionally, lower energy Auger electrons from L-shell transitions occur in the range of 5.1 to 14.8 kiloelectron volts [8].

The detailed electron emission data shows that mercury K-shell Auger electrons comprise the highest probability emissions, with KLL Auger electrons having a relative probability of 100 (normalized), KLX electrons at 55.2, and KXY electrons at 7.62 [8]. The L-shell Auger electrons contribute significantly with a relative probability of 34 [8]. Internal conversion electrons also contribute to the total electron emission spectrum, with various energy ranges corresponding to different gamma transitions in the mercury-201 daughter nucleus [8].

Table 1: Thallium-201 Auger Electron Emission Characteristics

Electron TypeEnergy Range (keV)Relative ProbabilityEmission per 100 Disintegrations
KLL Auger53.178 - 58.2771003.7
KLX Auger64.594 - 68.43055.2-
KXY Auger75.98 - 83.097.62-
L-shell Auger5.1 - 14.83457.7
Internal Conversion (various)Multiple rangesVariableMultiple values

The short range of these Auger electrons in tissue results in highly localized energy deposition, with ranges typically measured in nanometers to micrometers in unit-density matter [6] [7]. The point raised regarding energy deposition is critical for therapeutic applications, as the short ranges of these electrons result in highly localized on-site doses when the radionuclide is internalized by target cells [6].

Cellular-Level Energy Deposition Patterns for Targeted Radiotherapy

The cellular-level energy deposition patterns of thallium-201 demonstrate remarkable potential for targeted radiotherapy applications. Research has established that thallium-201 exhibits significant radiotoxicity only when internalized within cancer cells, with external exposure showing minimal cytotoxic effects [2] [3] [9]. This characteristic makes it particularly suitable for selective targeting of malignant tissues while minimizing damage to surrounding healthy cells.

Experimental studies using breast cancer MDA-MB-231 and prostate cancer DU145 cell lines have quantified the cellular energy deposition requirements for therapeutic efficacy [2] [3]. An estimated average intracellular activity of 0.29 Becquerels per cell for DU145 cells and 0.18 Becquerels per cell for MDA-MB-231 cells during 90-minute exposure periods resulted in 90% reduction in clonogenic survival [2] [3]. These activity levels caused 3.5 to 4.6 times more nuclear deoxyribonucleic acid damage per nucleus compared to control treatments [2] [3].

The linear energy transfer characteristics of thallium-201 Auger electrons range from 1 to 23 kiloelectron volts per micrometer [1], contributing to the potential for inducing clustered deoxyribonucleic acid damage when targeted to cell nuclei or cell membranes. This high linear energy transfer results from the short range and low energy of the emitted electrons, creating dense ionization tracks that are particularly effective at causing irreparable cellular damage [1].

Subcellular localization studies using electron microscopy with energy-dispersive X-ray spectroscopy have revealed important patterns for energy deposition optimization [10] [11] [12]. Unbound thallous cations demonstrate rapid cellular uptake with equilibrium reached within 90 minutes and exponential washout with a half-life of approximately 15 minutes after medium exchange [2] [3]. The cellular uptake varies significantly based on potassium concentration in the medium, ranging from 1.6% at 25 millimolar potassium to 25.9% at 0 millimolar potassium in DU145 cells [2] [3].

Table 2: Cellular Energy Deposition Parameters for Thallium-201

Cell LineActivity per Cell (Bq)Exposure Time (min)Survival Reduction (%)DNA Damage Increase (fold)
DU145 (prostate)0.2990903.5-4.6
MDA-MB-231 (breast)0.1890903.5-4.6

The physical decay characteristics supporting these cellular energy deposition patterns include a physical half-life of 73.06 hours [13] [14] [15] [16] [17], providing sufficient time for cellular uptake and retention while allowing practical clinical handling. The specific gamma ray constant for thallium-201 is 33 microcoulombs per kilogram per megabecquerel per hour (4.7 roentgens per millicurie per hour) at 1 centimeter distance [18] [19] [20], facilitating external monitoring and dosimetry calculations.

The biological half-life varies depending on the chemical form and administration route, with thallous chloride demonstrating an effective half-life of approximately 2.4 days in clinical applications [18]. This biological retention combined with the 73-hour physical half-life provides optimal conditions for sustained cellular energy deposition in targeted tissues while minimizing prolonged systemic exposure.

Advanced dosimetric calculations indicate that the average energy released and absorbed as non-penetrating radiation per thallium-201 decay is 43.3 kiloelectron volts rather than previously reported values of 37.5 kiloelectron volts [7]. The contribution to absorbed energy from photon emissions is approximately 3.4 kiloelectron volts per decay, bringing the total average energy deposited per thallium-201 decay to 46.7 kiloelectron volts [7]. These revised energy deposition values are crucial for accurate treatment planning in targeted radiotherapy applications.

Table 3: Physical Decay Parameters Supporting Cellular Energy Deposition

ParameterValueUnitsReference
Physical Half-life73.06hours [13] [14] [15]
Biological Half-life (TlCl)11days [18]
Effective Half-life (TlCl)2.4days [18]
Energy per Decay (total)46.7keV [7]
Linear Energy Transfer1-23keV/μm [1]
Specific Activity2.159 × 10⁵Ci/g [21]

Exact Mass

200.9708 g/mol

Monoisotopic Mass

200.9708 g/mol

Heavy Atom Count

1

UNII

4877X14G4C

Dates

Last modified: 08-08-2024

Explore Compound Types